2,3-Difluoro-4-hydroxybenzonitrile

Description

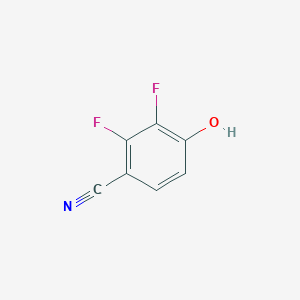

Structure

2D Structure

Properties

IUPAC Name |

2,3-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJJWADIVZXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371739 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-38-7 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126162-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-hydroxybenzonitrile, a fluorinated aromatic compound of interest to researchers and professionals in drug development and material science. This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential biological significance.

Core Properties and Safety Information

This compound, with the CAS Number 126162-38-7 , is a valuable building block in organic synthesis.[1][2][3][4][5][6] Its chemical structure, featuring a hydroxyl group and a nitrile group on a difluorinated benzene ring, imparts unique reactivity and potential for diverse chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 126162-38-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₃F₂NO | [1][2][3][6] |

| Molecular Weight | 155.10 g/mol | [1][2][6] |

| Appearance | White or off-white solid | [3][7] |

| Melting Point | 145-147 °C | [5] |

| Boiling Point | 260.8 °C at 760 mmHg | [5] |

| Purity | ≥98% | [3][5][7] |

| InChI Key | UIJJJWADIVZXNT-UHFFFAOYSA-N | [1][2][6] |

| Storage | Store at room temperature in a sealed, dry, and dark environment. | [5][7] |

Safety and Hazard Information

This compound is classified as an irritant.[8] The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[5]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of fluorinated hydroxybenzonitriles often involves a multi-step process. A plausible route to this compound could start from a readily available difluorophenol derivative, followed by introduction of the nitrile group. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Methodology adapted from the synthesis of similar compounds:

A procedure analogous to the synthesis of 3-Fluoro-4-hydroxybenzonitrile can be adapted.[2]

-

Bromination of a suitable starting material: A protected 2,3-difluorophenol, such as 1,2-difluoro-3-methoxybenzene, could be brominated at the para position to the hydroxyl (or methoxy) group.

-

Cyanation: The resulting bromo-derivative would then undergo a cyanation reaction, typically using copper(I) cyanide in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[2] The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with the cyanide ion.

-

Deprotection (Demethylation): If a methoxy-protected phenol was used, the final step would be the demethylation of the methoxy group to yield the free hydroxyl group of this compound. This can be achieved using reagents such as boron tribromide or hydrobromic acid.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Analytical Methods

For the qualitative and quantitative analysis of this compound, chromatographic and spectroscopic techniques are indispensable. The following protocols, adapted from methods for 2-hydroxybenzonitrile, can serve as a starting point for method development.[8]

High-Performance Liquid Chromatography (HPLC-UV)

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with optional 0.1% formic acid to improve peak shape). The exact composition should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC system coupled to a Mass Spectrometer.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Split (e.g., 20:1).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass-to-charge ratio (m/z) range appropriate for the molecular weight of the compound and its expected fragments.

The following diagram illustrates a general workflow for the analytical characterization of this compound.

Caption: General workflow for the analytical characterization of this compound.

Potential Applications and Biological Significance

While specific biological activity data for this compound is limited, its structural motifs suggest potential for applications in drug discovery and material science.

Pharmaceutical Research

The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Phenolic compounds are known to interact with various biological targets. For instance, the structurally related 2-hydroxybenzonitrile has been investigated for its antimicrobial properties.[9] It is plausible that this compound could exhibit similar or enhanced biological activities.

Based on the known activities of other phenolic compounds, potential areas of investigation for this compound include its ability to modulate key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are implicated in inflammation and cancer.[9] However, it is crucial to note that these are areas for future research, and direct evidence for such activities of this compound is currently lacking.

Material Science

Fluorinated aromatic compounds are of interest in material science due to their unique electronic properties and potential for creating materials with high thermal stability and chemical resistance. This compound could serve as a monomer or intermediate in the synthesis of advanced polymers and liquid crystals.

Conclusion

This compound is a fluorinated building block with significant potential for a range of scientific applications. This guide has provided a summary of its known properties and outlined plausible experimental approaches for its synthesis and analysis based on established chemical literature for related compounds. Further research into the biological activities and material properties of this compound is warranted to fully explore its potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 126162-38-7 [sigmaaldrich.com]

- 6. This compound | CAS: 126162-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile: Molecular Characteristics, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential biological applications of 2,3-Difluoro-4-hydroxybenzonitrile. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting quantitative data and detailed experimental context.

Molecular Structure and Properties

This compound is a fluorinated aromatic compound with the chemical formula C₇H₃F₂NO. The presence of two fluorine atoms, a hydroxyl group, and a nitrile group on the benzene ring imparts unique chemical and physical properties that are of significant interest in medicinal chemistry and material science.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₃F₂NO |

| Molecular Weight | 155.11 g/mol |

| CAS Number | 126162-38-7 |

| IUPAC Name | This compound |

| SMILES | Nc1c(F)c(F)cc(O)c1 |

| Melting Point | 145-149 °C |

| Boiling Point | 260.8±40.0 °C (Predicted) |

| Appearance | White to off-white solid |

Synthesis of this compound

Illustrative Synthetic Workflow

The following diagram outlines a logical, though generalized, workflow for the synthesis of fluorinated hydroxybenzonitriles, which could be adapted for this compound.

Caption: Generalized synthetic workflow for fluorinated hydroxybenzonitriles.

Potential Biological Activity and Experimental Protocols

The unique substitution pattern of this compound suggests its potential as a biologically active molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The phenolic hydroxyl group and the nitrile group can participate in various interactions with biological macromolecules. While specific studies on this compound are limited, its structural motifs are present in compounds with known biological activities, such as antimicrobial and anti-inflammatory effects, and as enzyme inhibitors, particularly protein tyrosine kinases.

Experimental Protocol: In Vitro Anti-Inflammatory Activity Assay (Inhibition of Protein Denaturation)

This protocol provides a general method to assess the potential anti-inflammatory activity of a compound by measuring its ability to inhibit the heat-induced denaturation of egg albumin, a model for protein denaturation in inflammatory processes.

Materials:

-

This compound

-

Fresh hen's egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (as a standard drug)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound and diclofenac sodium in PBS.

-

Prepare a 1% v/v solution of egg albumin in PBS.

-

-

Assay Mixture:

-

In separate test tubes, mix 0.2 mL of the egg albumin solution with 2.8 mL of PBS.

-

To each tube, add 2 mL of the respective concentrations of the test compound or the standard drug. A control tube should contain 2 mL of PBS instead of the test compound.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

-

Measurement:

-

After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

Hypothetical Signaling Pathway Modulation

Given the structural similarities to some kinase inhibitors, it is plausible that this compound could modulate intracellular signaling pathways, such as the NF-κB pathway, which is central to inflammation. Inhibition of an upstream kinase could prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Spectroscopic Data for 2,3-Difluoro-4-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,3-Difluoro-4-hydroxybenzonitrile (CAS No. 126162-38-7). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines comprehensive, generalized experimental protocols for acquiring such data for a solid organic compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 11.0 | Broad Singlet | 1H | Ar-OH |

| ~ 7.3 - 7.6 | Doublet of Doublets | 1H | H -5 |

| ~ 6.9 - 7.2 | Doublet of Doublets | 1H | H -6 |

Predicted in a solvent like DMSO-d₆. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 150 - 160 | C 4-OH | |

| ~ 145 - 155 | C 2-F | Doublet due to ¹JCF coupling |

| ~ 140 - 150 | C 3-F | Doublet due to ¹JCF coupling |

| ~ 120 - 125 | C 6 | |

| ~ 115 - 120 | C 5 | |

| ~ 115 - 118 | C ≡N | |

| ~ 100 - 105 | C 1-CN |

Chemical shifts are relative to a standard reference (e.g., TMS). J-coupling between carbon and fluorine atoms is expected.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -130 to -145 | Doublet | F -2 |

| ~ -140 to -155 | Doublet | F -3 |

Chemical shifts are relative to a standard reference (e.g., CFCl₃). The two fluorine atoms are expected to show coupling to each other.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (hydroxyl) |

| 2240 - 2220 | Sharp, Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | C=C stretch (aromatic) |

| 1500 - 1450 | Medium | C=C stretch (aromatic) |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1200 - 1000 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 155 | Molecular Ion [M]⁺ |

| 127 | [M - CO]⁺ |

| 100 | [M - CO - HCN]⁺ |

The molecular weight of C₇H₃F₂NO is 155.11 g/mol .[1][2] The predicted fragments are based on common fragmentation pathways for phenolic and nitrile compounds.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen and fluorine framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3]

-

Transfer: Filter the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Acquire a ¹⁹F NMR spectrum. This is often acquired with proton decoupling.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[4]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample (typically in a solvent or via a direct insertion probe) into the ion source of the mass spectrometer. The sample is vaporized by heating under high vacuum.[6][7]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7][8]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or unknown chemical entity like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound | CAS: 126162-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. benchchem.com [benchchem.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. bitesizebio.com [bitesizebio.com]

A Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its unique molecular architecture, featuring a benzene ring substituted with two adjacent fluorine atoms, a hydroxyl group, and a nitrile group, imparts a distinct profile of chemical properties and reactivity. This makes it a valuable intermediate and building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][2][3] The presence of fluorine atoms can enhance crucial molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a sought-after scaffold in medicinal chemistry.[1][3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic considerations, and key applications.

Chemical and Physical Properties

This compound, also known as 4-Cyano-2,3-difluorophenol, is typically a white to pink or cream-colored crystalline solid at room temperature.[1][4][5] Its key physical and chemical identifiers are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 126162-38-7 | [1][4][6] |

| Molecular Formula | C₇H₃F₂NO | [1][4][7] |

| Molecular Weight | 155.10 g/mol | [1][4][8] |

| Appearance | White to cream/pink solid/powder | [1][5][9] |

| Melting Point | 145 - 151 °C | [1][4][5] |

| Boiling Point | 260.8 ± 40.0 °C (Predicted) | [1][10] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [1][10] |

| pKa (Phenolic OH) | ~ 9 - 10 (Predicted) | [8] |

| Solubility | Low in water; Soluble in organic solvents (dichloromethane, chloroform, ethyl acetate) | [8] |

| IUPAC Name | This compound | [1][5] |

| InChI Key | UIJJJWADIVZXNT-UHFFFAOYSA-N | [1][5][7] |

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] Public databases and chemical suppliers like ChemicalBook provide access to reference spectra for this compound.[11]

Chemical Reactivity and Profile

The reactivity of this compound is governed by the interplay of its three distinct functional groups—hydroxyl, nitrile, and the difluorinated aromatic ring. The two strongly electron-withdrawing fluorine atoms, combined with the nitrile group, render the aromatic ring electron-deficient. This electronic nature significantly influences the molecule's reaction pathways.

-

Hydroxyl Group (-OH): As a typical phenol, this group is acidic and can be deprotonated to form a phenoxide ion. It is a key site for O-alkylation and O-acylation reactions to produce ethers and esters, respectively.

-

Nitrile Group (-CN): The nitrile group is susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. It can also be reduced to a primary amine (aminomethyl group).

-

Aromatic Ring: The electron-deficient nature of the ring, enhanced by the two fluorine atoms, makes it a candidate for nucleophilic aromatic substitution (SNA_r_), where a nucleophile can displace one of the fluorine atoms or the hydrogen atom at the C5 position under specific conditions. Conversely, electrophilic aromatic substitution (EAS) is generally disfavored but, if forced, would be directed by the activating hydroxyl group to the position ortho to it (C5).

References

- 1. Buy this compound | 126162-38-7 [smolecule.com]

- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 3. 2,4-Difluoro-3-hydroxybenzonitrile | Benchchem [benchchem.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. jrmedichem.com [jrmedichem.com]

- 7. This compound | CAS: 126162-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound | Properties, Uses, Safety, Supplier & SDS | Buy High Purity Chemical Online China [nj-finechem.com]

- 9. This compound, CasNo.126162-38-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 10. This compound | 126162-38-7 [amp.chemicalbook.com]

- 11. This compound(126162-38-7) 1H NMR [m.chemicalbook.com]

Solubility of 2,3-Difluoro-4-hydroxybenzonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Difluoro-4-hydroxybenzonitrile is a substituted aromatic nitrile with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of two fluorine atoms, a hydroxyl group, and a nitrile group imparts a unique combination of polarity and hydrogen bonding capabilities, which govern its solubility in different organic solvents. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and the development of analytical methods.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₃F₂NO |

| Molecular Weight | 155.10 g/mol |

| Appearance | White to pink crystalline powder |

| Melting Point | 145-147 °C |

| Boiling Point | ~260.8 °C |

| Structure | Aromatic ring with two fluorine atoms, one hydroxyl group, and one nitrile group |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in common organic solvents can be predicted. The polar hydroxyl and nitrile groups suggest solubility in polar solvents, while the aromatic ring provides some nonpolar character, allowing for dissolution in less polar environments.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding interactions between the solvent's hydroxyl group and the compound's hydroxyl and nitrile groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): High solubility is anticipated due to favorable dipole-dipole interactions.

-

Less Polar Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.[1]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected as the polar functional groups will not be effectively solvated.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been published. Researchers are encouraged to determine this data experimentally. Table 2 provides a template for recording and presenting such data in a clear and organized manner.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Acetone | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Toluene | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |

| Hexane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using a suitable analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the sedimentation of the undissolved solid.

-

-

Sampling and Filtration:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant, if necessary, to a concentration that falls within the range of the calibration curve.

-

Determine the concentration of this compound in the diluted sample using the previously established analytical method and calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizations

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key intermolecular forces and molecular characteristics that govern its dissolution in a given solvent.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the sequential steps of the isothermal shake-flask method for determining the solubility of this compound.

References

The Rising Potential of 2,3-Difluoro-4-hydroxybenzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Within this context, 2,3-Difluoro-4-hydroxybenzonitrile emerges as a promising, albeit underexplored, scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its potential applications, drawing upon data from structurally related analogs to illuminate its prospects in oncology, anti-inflammatory research, and beyond.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₂NO | [1] |

| Molecular Weight | 155.1 g/mol | [1] |

| Appearance | White to pink powder | [2] |

| Melting Point | 145-147 °C | [2] |

| Boiling Point | ~260.8 °C | [2] |

| Density | ~1.44 g/cm³ | [2] |

| InChI Key | UIJJJWADIVZXNT-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While specific literature detailing a high-yield synthesis of this compound is limited, a plausible synthetic route can be extrapolated from established methods for analogous fluorinated phenols and benzonitriles. A potential pathway could involve the Sandmeyer reaction of a corresponding aniline derivative.

Proposed Experimental Protocol:

-

Diazotization of 2,3-Difluoro-4-aminophenol: 2,3-Difluoro-4-aminophenol is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide dissolved in a suitable solvent, such as aqueous potassium cyanide, at an elevated temperature. The cyano group displaces the diazonium group to yield this compound.

-

Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed synthetic workflow for this compound.

Potential Therapeutic Applications

Anticancer Activity

Research into the structural isomer, 2,4-Difluoro-3-hydroxybenzonitrile, has revealed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.[2] Fluorinated benzonitriles have been shown to inhibit tumor growth by targeting specific cellular pathways.[2] The presence of fluorine atoms can enhance the molecule's binding affinity and metabolic stability, making it a valuable candidate for drug development.[2]

Given the structural similarities, it is plausible that this compound could exhibit similar anticancer properties. A potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway.

Hypothetical inhibition of the MAPK signaling pathway.

Anti-inflammatory Activity

The structural motifs present in this compound, namely the phenolic hydroxyl group and the nitrile, suggest its potential to interact with and inhibit various enzymes.

Potential inhibition of the COX-2 pathway.

Structure-Activity Relationships (SAR)

The introduction of fluorine atoms into a phenyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making it an attractive strategy in drug design. The position and number of fluorine substituents can have a profound impact on biological activity. For instance, in some classes of compounds, fluorine substitution has been shown to be detrimental to binding affinity, while in others it enhances potency.[5]

For the 4-hydroxybenzonitrile scaffold, SAR studies on related compounds have indicated that:

-

The phenolic hydroxyl group is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor.

-

The nitrile group can act as a hydrogen bond acceptor and is often essential for the inhibitory activity of benzonitrile-containing pharmaceuticals.

-

The substitution pattern on the aromatic ring is critical for target selectivity and potency.

Conclusion and Future Directions

While direct biological data for this compound is currently limited in the public domain, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its fluorination pattern, combined with the reactive handles of the hydroxyl and nitrile groups, makes it an attractive starting point for the development of novel anticancer and anti-inflammatory agents.

Future research should focus on the development of a robust and scalable synthesis for this compound to enable further investigation. Subsequently, a systematic biological evaluation, including in vitro screening against a panel of cancer cell lines and key inflammatory enzymes, is warranted. The generation of a focused library of derivatives with modifications to the phenyl ring and functional groups will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical development.

References

The Versatile Building Block: A Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. Among the array of fluorinated building blocks, 2,3-difluoro-4-hydroxybenzonitrile has emerged as a particularly valuable synthon. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic cyano moiety, and a difluorinated phenyl ring—offers a versatile platform for the construction of complex molecules with diverse applications, notably in the development of kinase inhibitors for targeted cancer therapy.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound as a pivotal building block. It includes detailed experimental protocols for its synthesis and derivatization, quantitative data on its reactivity, and an exploration of its role in the synthesis of potent kinase inhibitors, with a focus on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Physicochemical Properties and Spectroscopic Data

This compound, also known as 4-cyano-2,3-difluorophenol, is a white to off-white solid. The presence of two electron-withdrawing fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring.

| Property | Value | Reference |

| CAS Number | 126162-38-7 | [1][2] |

| Molecular Formula | C₇H₃F₂NO | [1][2] |

| Molecular Weight | 155.10 g/mol | [2] |

| Melting Point | 145-147 °C | [3] |

| Boiling Point | ~260.8 °C | [3] |

| Appearance | White or off-white solid | [1] |

| Purity | ≥98% | [1] |

Spectroscopic data are crucial for the characterization of this compound and its derivatives.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available[4] |

| ¹³C NMR | Spectral data available[4] |

| IR | Spectral data available[4] |

| Mass Spectrometry | Spectral data available[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available fluorinated precursor. While a specific detailed protocol for its direct synthesis is not widely published, a general approach can be adapted from the synthesis of related fluorinated hydroxybenzonitriles. A common strategy involves the bromination of a corresponding difluorophenol followed by cyanation.

Experimental Protocol: Synthesis of a Fluorinated Hydroxybenzonitrile (Adapted)

This protocol is adapted from the synthesis of 3-fluoro-4-hydroxybenzonitrile and provides a general workflow that can be optimized for the synthesis of this compound.[5]

Step 1: Bromination of the Fluorophenol

A solution of the starting fluorophenol in a suitable solvent (e.g., a halogenated solvent or an organic acid) is treated with a brominating agent (e.g., bromine or N-bromosuccinimide). The reaction is typically carried out at a controlled temperature to ensure regioselectivity.

Step 2: Cyanation of the Brominated Intermediate

The resulting bromo-fluorophenol is then subjected to a cyanation reaction. A common method is the Rosenmund-von Braun reaction, which involves heating the aryl halide with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[5]

Detailed Procedure (Example for 3-Fluoro-4-hydroxybenzonitrile): [5]

-

To a stirred solution of 4-bromo-2-fluorophenol (10 ml, 91 mmol) in 75 ml of NMP under a nitrogen atmosphere, add copper(I) cyanide (9.85 g, 0.11 mol).[5]

-

Heat the reaction mixture to 150 °C for 5 hours.[5]

-

After cooling, dilute the mixture with 200 ml of diethyl ether, stir, and decant the supernatant. Repeat the ether wash.[5]

-

Combine the ether extracts and wash successively with water, 1N HCl solution, water, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

The crude solid can be purified by trituration or recrystallization to afford the final product.[5]

This general procedure highlights the key steps and reagents that could be adapted for the synthesis of this compound, likely starting from 2,3-difluorophenol.

Figure 1. Proposed synthetic workflow for this compound.

Key Reactions as a Building Block

The utility of this compound lies in its ability to undergo a variety of chemical transformations at its functional groups, making it a versatile precursor for more complex molecules.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group of this compound can be readily alkylated to form a wide range of aryl ethers. The Williamson ether synthesis is a classic and effective method for this transformation.

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, typically potassium carbonate (1.5-2.0 eq), to the solution and stir.

-

Add the desired alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

| Alkyl Halide | Base | Solvent | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetone | >90 (estimated) |

| Ethyl iodide | K₂CO₃ | DMF | >85 (estimated) |

| Propargyl bromide | K₂CO₃ | Acetone | >80 (estimated) |

Note: Yields are estimated based on typical Williamson ether synthesis reactions.

Figure 2. Experimental workflow for the O-alkylation of this compound.

Suzuki-Miyaura Cross-Coupling

To further elaborate the molecular scaffold, the hydroxyl group can be converted to a triflate, or the aromatic ring can be halogenated to introduce a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is instrumental in forming C-C bonds and synthesizing biaryl compounds.

-

To a reaction vessel, add the aryl bromide derivative of this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-90 (estimated) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 65-85 (estimated) |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 60-80 (estimated) |

Note: Yields are estimated based on typical Suzuki-Miyaura coupling reactions.

References

The Ascendant Role of Fluorinated Hydroxybenzonitrile Derivatives in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of numerous drug candidates. Within this landscape, fluorinated hydroxybenzonitrile derivatives are emerging as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and a summary of quantitative biological data are presented to facilitate further research and development in this burgeoning field.

The Impact of Fluorination on Biological Activity

The introduction of fluorine into the hydroxybenzonitrile scaffold can dramatically alter its physicochemical properties, leading to enhanced biological efficacy. The high electronegativity and relatively small size of the fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications can translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds highly sought after in drug discovery programs. For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the unique electronic properties of the carbon-fluorine bond can lead to stronger interactions with biological targets, resulting in increased potency.

Anticancer Activity of Fluorinated Hydroxybenzonitrile Derivatives

Several studies have highlighted the potential of fluorinated hydroxybenzonitrile derivatives as anticancer agents. One notable example is 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, which has demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of a key fluorinated hydroxybenzonitrile derivative.

| Compound | Cell Line | Activity Metric | Value |

| 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | MCF-7 (Breast Cancer) | IC50 | 8 µM[1] |

Table 1: In Vitro Anticancer Activity of a Fluorinated Hydroxybenzonitrile Derivative

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of fluorinated hydroxybenzonitrile derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated hydroxybenzonitrile derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated hydroxybenzonitrile derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Fluorinated Hydroxybenzonitrile Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Fluorinated hydroxybenzonitrile derivatives have shown promise in this area, exhibiting activity against a range of bacterial strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile is presented in the table below.

| Compound | Bacterial Strain | Activity Metric | Value |

| 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | Escherichia coli | MIC | 32 µg/mL[1] |

Table 2: In Vitro Antimicrobial Activity of a Fluorinated Hydroxybenzonitrile Derivative

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Fluorinated hydroxybenzonitrile derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilutions: Prepare serial twofold dilutions of the fluorinated hydroxybenzonitrile derivatives in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Enzyme Inhibitory Activity

Fluorinated hydroxybenzonitrile derivatives are also being explored as inhibitors of various enzymes that are implicated in disease. While specific data on direct derivatives is emerging, related fluorinated compounds have shown significant inhibitory potential against enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B). The introduction of fluorine can enhance the binding affinity of the inhibitor to the enzyme's active site.

Synthesis of Fluorinated Hydroxybenzonitrile Derivatives

The synthesis of these derivatives often involves multi-step reaction sequences. A general workflow for the synthesis of a fluorinated hydroxybenzonitrile derivative is depicted below. The specific reagents and conditions will vary depending on the desired substitution pattern.

Caption: A generalized workflow for the synthesis of fluorinated hydroxybenzonitrile derivatives.

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated hydroxybenzonitrile derivatives are exerted through their interaction with various cellular signaling pathways. For instance, their anticancer effects may be mediated through the induction of apoptosis or the inhibition of key kinases involved in cell proliferation and survival. The diagram below illustrates a hypothetical mechanism of action for a fluorinated hydroxybenzonitrile derivative as a kinase inhibitor.

Caption: A diagram illustrating the potential mechanism of action of a fluorinated hydroxybenzonitrile derivative as a kinase inhibitor.

Future Directions

The field of fluorinated hydroxybenzonitrile derivatives holds immense potential for the discovery of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships. Investigating their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and selectivity. Furthermore, in vivo studies are needed to assess their pharmacokinetic properties and preclinical efficacy in relevant disease models. The continued exploration of this chemical space is poised to yield novel drug candidates with improved clinical outcomes.

References

Discovery and history of substituted benzonitriles in research

An In-depth Technical Guide to the Discovery and History of Substituted Benzonitriles in Research

Introduction

The benzonitrile moiety, a simple aromatic ring with a nitrile group, has become a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in crucial molecular interactions have led to the development of numerous benzonitrile-containing compounds, from laboratory curiosities to life-saving pharmaceuticals.[1] The versatility of substituted benzonitriles allows them to interact with a wide array of biological targets, leading to their application in diverse therapeutic areas such as oncology, virology, and microbiology.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of substituted benzonitriles for researchers, scientists, and drug development professionals.

Discovery and Early History

Benzonitrile (C₆H₅CN), the simplest aromatic nitrile, was first reported in 1844 by the German chemist Hermann Fehling.[3] His discovery resulted from the thermal dehydration of ammonium benzoate.[3][4] Fehling observed the formation of a colorless, oily liquid with a distinct almond-like odor, which he named "benzonitril". He correctly deduced its structure by drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide). This was a pivotal moment, as Fehling's nomenclature gave rise to the term "nitrile" for the entire class of organic compounds containing the -C≡N functional group.[3] While Fehling's work represents the first successful isolation and characterization, earlier attempts to synthesize benzonitrile had been made by Friedrich Wöhler and Justus von Liebig in 1832, though their synthesis yielded only a minimal amount.[3]

Evolution of Synthetic Methodologies

The journey from Fehling's initial discovery to the widespread use of substituted benzonitriles in modern research has been paved by the development of diverse and efficient synthetic methods.

Historical Synthetic Routes

Several classical methods have been instrumental in the synthesis of benzonitriles:

-

Dehydration of Benzamides and Aldoximes: In the laboratory, benzonitrile can be prepared by the dehydration of benzamide or benzaldehyde oxime.[4]

-

Rosenmund–von Braun Reaction: This reaction utilizes cuprous cyanide or sodium cyanide to convert an aryl halide (like bromobenzene) into the corresponding aryl nitrile.[4]

-

Sandmeyer Reaction: A versatile method for introducing a cyano group onto an aromatic ring, starting from an aniline derivative.

-

Ammoxidation of Toluene: On an industrial scale, benzonitrile is prepared by the ammoxidation of toluene, which involves reacting toluene with ammonia and oxygen at high temperatures (400-450 °C).[4]

Experimental Protocol: Fehling's Thermal Dehydration of Ammonium Benzoate

This method, while historically significant, has been largely superseded by more efficient procedures.

-

Reactants: Ammonium benzoate.[3]

-

Procedure:

-

Work-up:

Modern Synthetic Approaches

Modern drug discovery often requires the synthesis of complex, highly substituted benzonitriles. This has led to the development of more sophisticated and efficient synthetic routes.

Experimental Protocol: Synthesis of Biphenyl-1,2,3-triazol-benzonitrile Derivatives as PD-1/PD-L1 Inhibitors

This protocol describes a modern multi-step synthesis to create complex benzonitrile derivatives for cancer therapy research.[5]

-

Reactants: Compound 6 (a precursor molecule), substituted aldehyde, methanol, acetic acid, sodium cyanoborohydride (NaCNBH₃).[5]

-

Procedure:

-

Dissolve compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL).[5]

-

Add acetic acid (0.01 mL, 0.17 mmol) to the solution.[5]

-

Stir the reaction mixture for 2 hours.[5]

-

Cool the mixture to 0 °C and add NaCNBH₃ (0.043 g, 0.7 mmol).[5]

-

Allow the reaction to proceed at room temperature and stir for 8 hours under an inert atmosphere.[5]

-

-

Work-up:

The Role of Substituted Benzonitriles in Drug Discovery

The benzonitrile functional group is more than just a synthetic handle; it is a key pharmacophore that imparts valuable properties to drug candidates. Its strong electron-withdrawing nature can alter the electron density of the aromatic ring, influencing π-π stacking interactions with protein residues.[6] The nitrile group is also a strong hydrogen bond acceptor and is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups.[6][7]

Therapeutic Applications

Substituted benzonitriles have demonstrated significant therapeutic potential across a wide range of diseases.[2]

Oncology

Benzonitrile-containing compounds are prominent in cancer research, acting through various mechanisms.

-

Kinase Inhibition: Derivatives have been developed to inhibit kinases like Tankyrase, mTOR, and TBK1/IKKε, which are often dysregulated in cancer.[2]

-

Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives act as potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis in cancer cells.[2]

-

PD-1/PD-L1 Interaction Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint proteins. Benzonitrile derivatives have been designed to inhibit this interaction, preventing cancer cells from evading the immune system.[2]

-

Aromatase Inhibition: Several substituted benzonitriles, such as anastrozole, are selective inhibitors of the aromatase enzyme, a key target in treating estrogen-dependent breast cancer.[8]

Virology

The antiviral properties of benzonitriles have been notably explored against the Hepatitis C Virus (HCV).[2] Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors that block the early stages of the viral life cycle, specifically the entry of the virus into host cells.[2]

Microbiology

Novel benzonitrile derivatives have been synthesized and screened for their activity against various microbial pathogens.[2] For instance, specific derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[2]

Quantitative Data on Biological Activity

The potency of substituted benzonitriles can be seen in their biological activity data. The following tables summarize key findings for various therapeutic targets.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Compound 1g2a | Tubulin Polymerization | HCT116, BEL-7402 | Nanomolar range | [2] |

| Anastrozole | Aromatase | - | - | [8] |

| Bicalutamide | Androgen Receptor | - | - | [8] |

| Biphenyl-triazole-benzonitrile | PD-1/PD-L1 Inhibition | - | Varies by derivative |[5] |

Table 2: Antiviral Activity of Benzonitrile Derivatives

| Compound Class | Target | Virus | Activity (EC₅₀) | Reference |

|---|

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile (Lead L0909) | Viral Entry | HCV | 0.022 µM |[2] |

Conclusion

From its serendipitous discovery in the 19th century, the benzonitrile scaffold has evolved into a cornerstone of modern drug development.[1][3] The historical progression from simple thermal decompositions to complex, multi-step syntheses highlights the advancements in organic chemistry.[3][5] The unique physicochemical properties of the nitrile group make it a valuable tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.[6] The successful application of substituted benzonitriles in treating a wide range of diseases, particularly cancer, underscores their therapeutic importance.[2] Continued research into novel synthetic methodologies and biological applications will undoubtedly solidify the role of substituted benzonitriles in the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzonitrile - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile: Suppliers, Purity Standards, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2,3-Difluoro-4-hydroxybenzonitrile, a key building block in pharmaceutical and materials science research. This document outlines major suppliers, typical purity standards, and detailed analytical methodologies for quality control, designed to assist researchers and drug development professionals in sourcing and utilizing this compound with confidence.

Introduction

This compound (CAS No. 126162-38-7) is a fluorinated aromatic compound with significant potential in various scientific applications. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials. Ensuring the purity of this starting material is critical for the reliability and reproducibility of experimental results and the quality of the final products.

Suppliers and Purity Standards

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. The choice of supplier may depend on the specific requirements of the research or manufacturing process, including the acceptable level of impurities, required quantity, and necessary documentation such as a Certificate of Analysis (CoA). Below is a summary of prominent suppliers and their stated purity standards.

| Supplier | Stated Purity | Additional Information |

| Thermo Scientific Chemicals | ≥94.0% (GC)[1] | Formerly part of the Alfa Aesar portfolio. |

| Henan Allgreen Chemical Co., Ltd | 98%[2] | Offers industrial and pharmaceutical grades. |

| AOBChem | 95%[3] | Provides the material for research and development purposes. |

| Matrix Scientific | Information not specified | Offers custom synthesis and bulk quantities.[4] |

| Sigma-Aldrich | 95%, 98% | Provides the compound with detailed safety and property information. |

| Fluorochem | 97%[5] | - |

| Nanjing Finechem Holding Co.,Limited | - | Provides specifications such as appearance and solubility.[6] |

| Titan Scientific | 98% | Reagent Grade (RG).[7] |

Analytical Methods for Purity Determination

Accurate determination of the purity of this compound is crucial. The following are detailed experimental protocols for the most common analytical techniques used for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its impurities. A reversed-phase HPLC method is generally suitable for this analysis.

Experimental Protocol:

-

Instrumentation: A standard analytical HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure the separation of potential impurities with varying polarities.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a sample solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation and can also be used to assess purity by identifying and quantifying impurities.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like the hydroxyl group.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aromatic protons. The integration of these signals should correspond to the expected number of protons. Impurities will present as additional peaks with integrations that can be used to estimate their concentration relative to the main compound, especially if a quantitative internal standard is used.

-

¹³C NMR Analysis: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The presence of unexpected signals may indicate impurities.[8][9]

-

¹⁹F NMR Analysis: Fluorine NMR is particularly useful for fluorinated compounds. The spectrum should show two distinct signals for the two non-equivalent fluorine atoms. The presence of other fluorine-containing impurities would be readily detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, GC-MS is a highly sensitive method for separation and identification.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Analysis: The retention time of the main peak is used for identification, and the mass spectrum provides confirmation of the molecular weight and fragmentation pattern. Impurities can be identified by their respective retention times and mass spectra.

Quality Control and Supplier Validation Workflow

A systematic approach to quality control and supplier validation is essential for ensuring the consistency and reliability of this compound used in research and development.

Caption: A typical workflow for the quality control and validation of incoming this compound.

Conclusion

The quality of starting materials is a fundamental prerequisite for successful research and development in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of suppliers, purity standards, and analytical methods for this compound. By implementing robust quality control procedures as outlined, researchers and scientists can ensure the integrity of their experimental outcomes and the quality of their synthesized products.

References

- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 3. aobchem.com [aobchem.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound | 126162-38-7 [sigmaaldrich.com]

- 6. This compound | Properties, Uses, Safety, Supplier & SDS | Buy High Purity Chemical Online China [nj-finechem.com]

- 7. This compound - C7H3F2NO | CSCS00000036799 [chem-space.com]

- 8. rsc.org [rsc.org]

- 9. 2,3-Difluorobenzonitrile(21524-39-0) 13C NMR [m.chemicalbook.com]

In-Depth Technical Guide: Safety and Handling of 2,3-Difluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,3-Difluoro-4-hydroxybenzonitrile (CAS No. 126162-38-7). The information is compiled from Safety Data Sheets (SDS) and chemical supplier data to ensure a high standard of safety in a laboratory and research environment. This document is intended for professionals in research, discovery, and drug development who are trained in handling hazardous chemicals.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic nitrile, often used as an organic synthesis intermediate.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 126162-38-7 | [2] |

| Molecular Formula | C₇H₃F₂NO | [1][2] |

| Molecular Weight | 155.10 g/mol | [2][3] |

| Appearance | White or off-white solid/powder | [1][3] |

| Melting Point | 145°C to 149°C | [2] |

| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [3] |

| pKa (phenolic OH) | Estimated to be in the range of 9-10. | [3] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS hazard classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5] |

| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life.[5] |

Signal Word: Danger[6]

Hazard Pictograms:

corrosive irritant

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[4]

-

A laboratory chemical hood is required for procedures involving this compound.[6][7]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to ensure appropriate PPE is selected. The following table outlines the minimum required PPE.

| Body Part | Protection | Standard/Reference |

| Eyes/Face | Chemical safety goggles or glasses. A face shield should be worn where there is a risk of splashing. | 29 CFR 1910.133[4] |

| Hands | Protective gloves. The specific glove material should be chosen based on the solvent used and breakthrough time. | 29 CFR 1910.138[4] |